molecular formula C7H4ClF3N2O B1351139 2-Chloro-4-(trifluoromethyl)nicotinamide CAS No. 886762-28-3

2-Chloro-4-(trifluoromethyl)nicotinamide

Cat. No.: B1351139
CAS No.: 886762-28-3
M. Wt: 224.57 g/mol
InChI Key: MHZFYGMDUWFDLU-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H4ClF3N2O It is a derivative of pyridine, characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxamide group at the 3-position

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phases, which are used to study the interfacial interactions of pyrimidines . These interactions are crucial for understanding the compound’s behavior in biological systems.

Cellular Effects

2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular membranes and proteins can lead to changes in cell signaling, which in turn affects gene expression and metabolic pathways .

Molecular Mechanism

The molecular mechanism of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. These interactions can lead to changes in gene expression and cellular function. For example, the compound’s interaction with nucleic acid bases can affect the behavior of nucleobases and their analogs .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects can be observed. Threshold effects and toxicity levels need to be carefully studied to determine the safe and effective dosage range .

Metabolic Pathways

2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s role in metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, which can affect its overall activity and function .

Subcellular Localization

The subcellular localization of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. Understanding these localization mechanisms is essential for developing targeted therapeutic strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)nicotinamide can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(trifluoromethyl)nicotinamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the chloro and carboxamide groups provide sites for further chemical modifications .

Biological Activity

2-Chloro-4-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, combined with the chloro substitution, enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article explores its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

This compound exhibits distinct chemical properties due to its functional groups. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which are advantageous in drug design . The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, indicating its versatility in chemical applications .

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

  • Enzyme Interaction : The compound can act as both an inhibitor and activator of specific enzymes. For instance, it has been shown to interact with phospholipid-mimic immobilized-artificial-membrane chromatographic stationary phases, affecting enzyme activity .
  • Cell Signaling : It influences cellular signaling pathways, which can lead to alterations in gene expression and metabolic processes. The binding interactions with nucleic acid bases suggest potential roles in modulating gene function .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound is under investigation for its anticancer properties. Preliminary studies have shown that it can inhibit cancer cell proliferation by inducing apoptosis through modulation of signaling pathways involved in cell survival .

Case Studies

Several studies highlight the biological activity of this compound:

  • Anticancer Study : A study evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated that at specific concentrations, it significantly reduced cell viability compared to control groups, suggesting a dose-dependent response .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties against gram-positive and gram-negative bacteria. The compound demonstrated notable inhibition zones in agar diffusion tests, confirming its potential as an antimicrobial agent .

Dosage Effects

The effects of this compound vary significantly with dosage:

  • Low Doses : Beneficial effects such as enhanced cell signaling and increased apoptosis in cancer cells have been observed.
  • High Doses : Toxicity becomes a concern at elevated concentrations, necessitating careful evaluation of safe dosage ranges .

Metabolic Pathways

Understanding the metabolic pathways influenced by this compound is crucial for elucidating its biological effects:

  • Enzyme Interactions : The compound interacts with various metabolic enzymes, affecting metabolic flux and the levels of key metabolites.
  • Transport Mechanisms : Its distribution within cells is influenced by interactions with transport proteins, which can affect therapeutic efficacy .

Summary Table of Biological Activities

Biological ActivityEffectReference
AntimicrobialInhibits growth of bacteria
AnticancerInduces apoptosis in cancer cells
Cell SignalingModulates gene expression

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O/c8-5-4(6(12)14)3(1-2-13-5)7(9,10)11/h1-2H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZFYGMDUWFDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382189
Record name 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-28-3
Record name 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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